molecular formula C19H24O6S2 B1266941 1,3-Bis(tosyloxy)-2,2-dimethylpropane CAS No. 22308-12-9

1,3-Bis(tosyloxy)-2,2-dimethylpropane

Cat. No. B1266941
Key on ui cas rn: 22308-12-9
M. Wt: 412.5 g/mol
InChI Key: LJISGCCLDDOYIJ-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of toluene-4-sulfonic acid 3-toluene-4-sulfonyloxy-2,2-dimethylpropyl ester (5.0 g, 12.1 mmol) in DMSO (15 mL) is added KCN (789 mg, 12.1 mmol). The mixture is stirred at 80° C. for 18 h then cooled to RT. The mixture is poured into water and extracted with ether. The organic layer is dried over sodium sulfate the filtrate concentrated. The crude material is purified by column chromatography to give the title compound.
Name
Quantity
789 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][C:12]([CH3:26])([CH3:25])[CH2:13][O:14][S:15]([C:18]2[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=2)(=[O:17])=[O:16])(=O)=O)=CC=1.[C-:28]#[N:29].[K+].O>CS(C)=O>[C:28]([CH2:11][C:12]([CH3:25])([CH3:26])[CH2:13][O:14][S:15]([C:18]1[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=1)(=[O:16])=[O:17])#[N:29] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C1=CC=C(C=C1)C)(C)C)C
Name
Quantity
789 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)CC(COS(=O)(=O)C1=CC=C(C=C1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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